Imidazo[1,2-a]pyrimidine-3-carboxylic acid
Overview
Description
Imidazo[1,2-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyrimidine-3-carboxylic acid and its analogues have been recognized as significant agents against various diseases . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Additionally, they have been utilized as the core backbone for the development of covalent inhibitors, specifically KRAS G12C inhibitors .
Mode of Action
The compound interacts with its targets, leading to a series of cellular, biochemical, and molecular changes . For instance, in the case of tuberculosis, it exhibits in vitro anti-TB activity against replicating and non-replicating bacteria . As covalent inhibitors, they bind to their targets irreversibly, leading to permanent inactivation .
Biochemical Pathways
It’s known that the compound plays a role in the development of covalent inhibitors, which can affect various biochemical pathways depending on the specific target .
Pharmacokinetics
Related compounds have shown promising pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
The compound’s action results in significant activity against various diseases. For instance, it has shown significant activity against MDR-TB and XDR-TB . As a covalent inhibitor, it has potential as a potent anticancer agent for KRAS G12C-mutated cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyrimidine-3-carboxylic acid can be achieved through various synthetic methodologies. Common approaches include:
Multicomponent Reactions: These reactions involve the combination of multiple reactants in a single reaction vessel to form the desired product. For example, a one-pot, three-component reaction involving an aldehyde, an amine, and a nitr
Properties
IUPAC Name |
imidazo[1,2-a]pyrimidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-6(12)5-4-9-7-8-2-1-3-10(5)7/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXJBCVANGLSGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2N=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60495498 | |
Record name | Imidazo[1,2-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60495498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64951-11-7 | |
Record name | Imidazo[1,2-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60495498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | imidazo[1,2-a]pyrimidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the Structure-Activity Relationship (SAR) observed in this class of compounds, and how do structural modifications impact their activity?
A: Researchers observed that modifications to the core structure of 4-oxo-4,10-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylic acid derivatives led to varying degrees of anti-HIV-1 activity. [] For example, compound 6k displayed the most potent activity (EC50 of 0.8 µM) among the synthesized compounds. [] This suggests that specific structural features are crucial for enhancing the inhibitory potency against HIV-1. [] Further investigations into the SAR can guide the development of more potent and selective inhibitors within this chemical class.
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